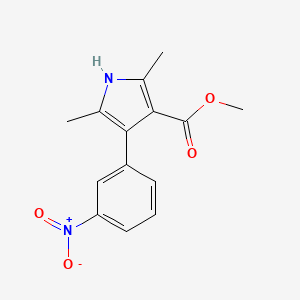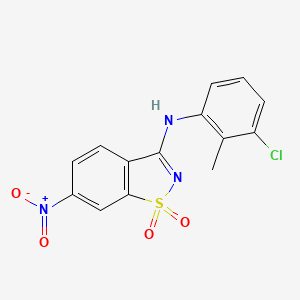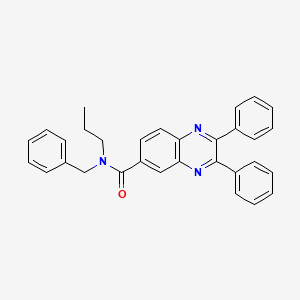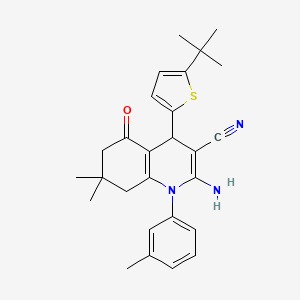![molecular formula C19H18ClNO2 B11539819 N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a phenyl ring substituted with prop-2-en-1-yloxy groups and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE typically involves the following steps:
Formation of the Prop-2-en-1-yloxy Substituted Phenyl Ring: This step involves the reaction of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 2,4-bis(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The 2,4-bis(prop-2-en-1-yloxy)benzaldehyde is then reacted with 4-chloroaniline in the presence of an acid catalyst to form the desired imine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Trimethoxyphenylsilane: A phenyl ring substituted with methoxy groups and a silicon atom.
Uniqueness
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-CHLOROPHENYL)METHANIMINE is unique due to its combination of prop-2-en-1-yloxy and chlorophenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[2,4-bis(prop-2-enoxy)phenyl]-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H18ClNO2/c1-3-11-22-18-10-5-15(19(13-18)23-12-4-2)14-21-17-8-6-16(20)7-9-17/h3-10,13-14H,1-2,11-12H2 |
InChI Key |
OQEVYSVCAULBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)
![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)



![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)

![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11539817.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539825.png)
